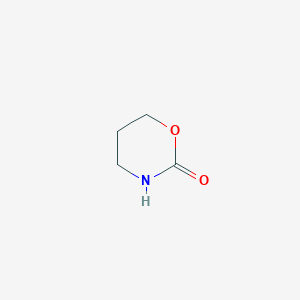
1,3-Oxazinan-2-one
Overview
Description
1,3-Oxazinan-2-one is a six-membered cyclic carbamate, which is a type of heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its significant biological activities and is used as a building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1,3-Oxazinan-2-one is a heterocyclic compound that has been found to have significant biological activities . Some 6-phenyl-1,3-oxazinan-2-one derivatives have been identified as inhibitors of phosphodiesterase IV . Phosphodiesterase IV is an enzyme involved in inflammatory responses, and its inhibition can be used as a remedy for inflammatory diseases and anti-asthmatics .
Mode of Action
The mode of action of this compound involves the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction . This reaction is facilitated by the presence of a catalytic amount of triazabicyclodecene (TBD) and ethylene carbonate (EC) . The double B Ac 2 mechanism is involved in this cyclization reaction .
Result of Action
The result of the action of this compound, particularly its derivatives, includes potential therapeutic effects in treating various diseases. For instance, some 6-phenyl-1,3-oxazinan-2-one derivatives have shown effectiveness in defending against diabetes, cardiovascular diseases, HIV, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound is facilitated by the presence of ethylene carbonate (EC), which acts both as a solvent and a reagent . Furthermore, the catalyst used in the reaction, triazabicyclodecene (TBD), is resistant to strong acids and bases, allowing the reaction to proceed even in harsh conditions .
Biochemical Analysis
Biochemical Properties
It is known that the formation of six-membered cyclic carbonates like 1,3-Oxazinan-2-one is achieved by an intermolecular cyclization reaction .
Cellular Effects
It has been suggested that it may have potential therapeutic effects against diseases such as diabetes, cardiovascular diseases, HIV, and cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction . This reaction is facilitated by a catalytic amount of triazabicyclodecene (TBD) and occurs via a double B Ac 2 mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability, exhibiting great resistance to acid/base, solvent, and thermal conditions . It can be isolated in high yield by simple liquid-liquid extraction .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. One study has shown that certain derivatives of this compound were effective in treating mice infected by the influenza A virus .
Metabolic Pathways
It is synthesized from 3-amino-1-propanols and ethylene carbonate, suggesting it may be involved in pathways related to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxazinan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of six-membered cyclic carbonates . Another method involves the eco-friendly conversion of carbon dioxide into 1,3-oxazinan-2-ones using a metal-organic framework catalyst .
Industrial Production Methods
Industrial production of this compound typically involves high-yielding synthetic routes that are scalable and environmentally friendly. The use of dimethyl carbonate as a solvent and reagent is a notable example, as it offers low toxicity, high selectivity, and flexible reactivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazinan-2-one undergoes various chemical reactions, including:
Cyclization Reactions: Formation of six-membered cyclic carbonates through intermolecular cyclization.
Substitution Reactions: Reactions with nucleophiles and electrophiles to form substituted derivatives.
Common Reagents and Conditions
Cyclization: Ethylene carbonate and triazabicyclodecene.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Cyclization: Six-membered cyclic carbonates.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
1,3-Oxazinan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of new heterocycles and complex synthetic targets.
Biology: Exhibits antibacterial, anti-inflammatory, and antithrombotic properties.
Medicine: Used in the treatment of asthma, allergies, ulcers, arthritis, and diabetes.
Industry: Employed in the synthesis of amino alcohols and liquid crystal devices.
Comparison with Similar Compounds
1,3-Oxazinan-2-one is unique due to its six-membered cyclic structure and versatile reactivity. Similar compounds include:
4,6-Disubstituted-1,3-oxazinan-2-one: These analogues exhibit significant biological activities and are synthesized from homoallylic carbamates.
Other Cyclic Carbamates: Compounds such as piperidine derivatives, which are also synthesized using similar cyclization reactions.
Properties
IUPAC Name |
1,3-oxazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYELEBBISJGNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348917 | |
| Record name | 1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-97-2 | |
| Record name | 1,3-oxazinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Oxazinan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAH3JG2U25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


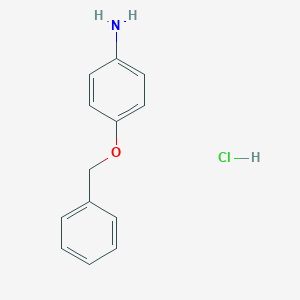

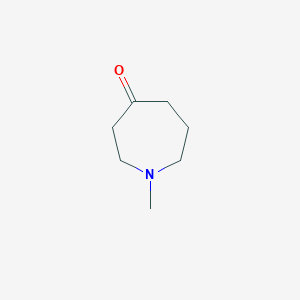
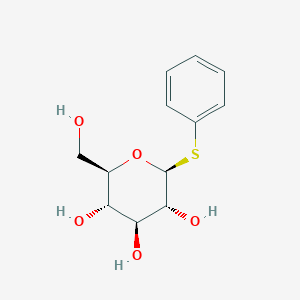

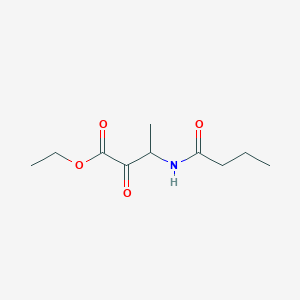
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B31136.png)
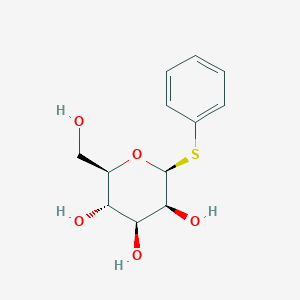

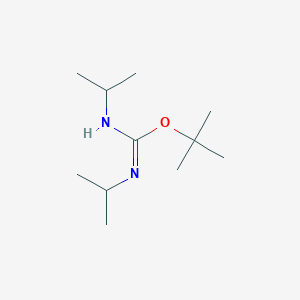

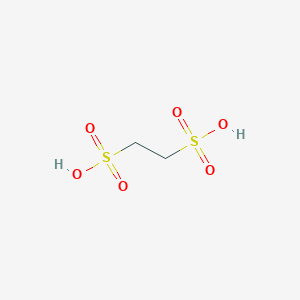
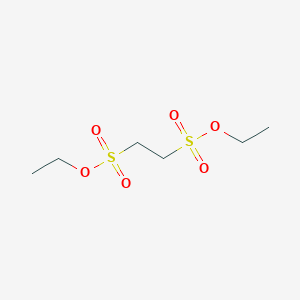
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
